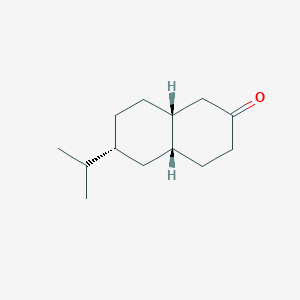

6-Isopropyl-2-decalone, cis-

Descripción

Context within Decalone Chemistry and Related Bicyclic Ketones

Decalones are bicyclic ketones built upon the decahydronaphthalene (B1670005) (decalin) framework. ontosight.ai The parent structure, decalin, is a saturated bicyclic compound with the IUPAC name bicyclo[4.4.0]decane, indicating a system of ten carbon atoms shared between two fused six-membered rings. chemistnotes.comchemistrysteps.com The fusion of these two rings can result in two distinct stereoisomers: cis-decalin and trans-decalin. chemistnotes.comchemistrysteps.commasterorganicchemistry.comlibretexts.org

This isomerism arises from the relative orientation of the hydrogen atoms at the two shared "bridgehead" carbons. libretexts.org In the cis isomer, these hydrogens are on the same side of the ring system, whereas in the trans isomer, they are on opposite sides. libretexts.org This fundamental structural difference means that cis- and trans-decalins are not conformational isomers but are non-interconvertible stereoisomers (diastereomers). chemistrysteps.comlibretexts.org

The decalin framework is a common structural motif found in a vast array of natural products, including steroids, terpenoids, and various alkaloids. libretexts.orgiitb.ac.incdnsciencepub.com Consequently, the synthesis and manipulation of decalone derivatives, such as 6-Isopropyl-2-decalone, cis-, are of significant interest in synthetic organic chemistry. The presence of the ketone functionality provides a reactive handle for a wide range of chemical transformations, making decalones versatile intermediates. The cis-decalin framework, in particular, is a core component of numerous biologically active natural products, including certain clerodanes, kalihinenes, cadinanes, and eremophilanes. iitb.ac.in

Stereochemical Significance as a cis-Fused Bicyclic Ketone System

The stereochemistry of the ring fusion is a defining feature of 6-Isopropyl-2-decalone, cis-. In the cis-fused configuration, both cyclohexane (B81311) rings adopt chair conformations, resulting in a molecule with a distinct "tent-like" or V-shape. masterorganicchemistry.com This is in contrast to the trans-fused isomer, which is comparatively flat and more rigid. masterorganicchemistry.com

Generally, trans-decalin is more stable than cis-decalin because all the ring carbons can adopt equatorial positions relative to the other ring, minimizing steric strain. masterorganicchemistry.comyoutube.com The cis-isomer suffers from gauche-butane interactions, which introduces steric strain and raises its energy. masterorganicchemistry.com The stereochemistry of the ring junction has a profound impact on the reactivity of the molecule. For instance, the stereochemical outcome of reactions such as lithium-ammonia reductions of related α,β-unsaturated octalones can be highly dependent on the presence and orientation of alkyl substituents, sometimes leading preferentially to the formation of the less stable cis-fused decalone. cdnsciencepub.com

Overview of its Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

Bicyclic ketones are foundational building blocks in the total synthesis of complex natural products. The cis-decalin skeleton, as found in 6-Isopropyl-2-decalone, cis-, is a recurring structural unit in many biologically active compounds. iitb.ac.inrsc.org Therefore, developing synthetic routes to access functionalized cis-decalin systems is a significant objective in organic chemistry.

The synthesis of the cis-decalin framework often presents unique challenges due to the generally greater thermodynamic stability of the trans-isomer. iitb.ac.in Common strategies for constructing the decalin core include the Robinson annulation and the Diels-Alder reaction. iitb.ac.inconicet.gov.arresearchgate.net These methods can be tailored to favor the formation of the cis-fused product. For example, intramolecular Diels-Alder reactions are powerful tools for creating functionalized cis-decalin rings with high diastereoselectivity. researchgate.net

Once formed, compounds like 6-Isopropyl-2-decalone, cis- serve as versatile intermediates. The ketone group can be subjected to a wide variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, to elaborate the molecular structure. For example, 6-isopropyl-2-decalone is a precursor in the synthesis of 6-isopropyl-2-decahydronaphthalenol, which is used as a fragrance material. lookchem.com Furthermore, cis-fused decalones are key intermediates in the synthesis of valerane sesquiterpenes, which can be achieved through acid-catalyzed rearrangement of other bicyclic precursors. rsc.org The strategic importance of cis-decalones is highlighted by their central role in the synthesis of natural products like vinigrol, which exhibits platelet-aggregation-inhibiting activity, and nodusmicin, which has antibacterial properties. iitb.ac.in

Data Tables

Table 1: Chemical Identifiers for 6-Isopropyl-2-decalone, cis-

| Identifier | Value |

|---|---|

| IUPAC Name | (4aα,8aα)-octahydro-6-(1-methylethyl)-2(1H)-naphthalenone |

| CAS Number | 115305-93-6 molbase.comchemsrc.com |

| Molecular Formula | C₁₃H₂₂O lookchem.comncats.io |

| Molecular Weight | 194.31 g/mol ncats.io |

| Key Steric Interactions | Gauche-butane interactions masterorganicchemistry.com | Minimal 1,3-diaxial interactions libretexts.org |

Structure

3D Structure

Propiedades

Número CAS |

115305-93-6 |

|---|---|

Fórmula molecular |

C13H22O |

Peso molecular |

194.31 g/mol |

Nombre IUPAC |

(4aR,6R,8aR)-6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3/t10-,11-,12-/m1/s1 |

Clave InChI |

HEKJOMVJRYMUDB-IJLUTSLNSA-N |

SMILES isomérico |

CC(C)[C@@H]1CC[C@@H]2CC(=O)CC[C@@H]2C1 |

SMILES canónico |

CC(C)C1CCC2CC(=O)CCC2C1 |

Origen del producto |

United States |

Stereochemical Analysis of 6 Isopropyl 2 Decalone, Cis

Configurational Isomerism in Decalone Systems: cis/trans Dichotomy

The decalin system, a bicyclic framework of two fused cyclohexane (B81311) rings, is the structural backbone of 6-isopropyl-2-decalone. chemistnotes.com The fusion of these two rings can occur in two distinct ways, leading to two fundamental configurational isomers: cis-decalin and trans-decalin. chemistnotes.comwikipedia.orgmasterorganicchemistry.com This isomerism arises from the stereochemistry at the two bridgehead carbons where the rings are joined. masterorganicchemistry.com

In cis-decalin, the two hydrogen atoms on the bridgehead carbons are on the same side of the molecule. libretexts.org This arrangement necessitates that one ring is joined to the other via one axial and one equatorial bond. chemistnotes.comlibretexts.org The resulting structure is flexible and can undergo a "ring flip," where both chair conformations interconvert. masterorganicchemistry.comlibretexts.org This flipping process is relatively easy, though it does have an energy barrier. libretexts.org

Conversely, in trans-decalin, the bridgehead hydrogens are on opposite sides. libretexts.org This configuration requires the rings to be fused via two equatorial bonds, resulting in a more rigid, conformationally "locked" structure that cannot undergo ring flipping. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Chiral Centers and Enantiomerism in Substituted Decalones

Chirality, the property of non-superimposable mirror images, is a key feature of substituted decalones like 6-isopropyl-2-decalone, cis-. A molecule is chiral if it contains one or more chiral centers and lacks a plane of symmetry. A chiral center is typically a carbon atom bonded to four different atoms or groups. savemyexams.com

In the structure of cis-6-isopropyl-2-decalone, several stereogenic centers can be identified. The bridgehead carbons (C4a and C8a) are chiral, as is the carbon bearing the isopropyl group (C6). ontosight.ai The presence of these chiral centers means that the molecule can exist as a pair of enantiomers, which are mirror images of each other. libretexts.org Even the parent cis-decalin molecule is technically chiral, possessing a C2 axis of symmetry but no plane of reflection. chemistnotes.comwikipedia.org However, its chirality is nullified by the rapid chair-flipping process that interconverts the molecule into its own mirror image. wikipedia.org In a substituted derivative like cis-6-isopropyl-2-decalone, this interconversion is more complex, and the enantiomeric forms are distinct.

The specific arrangement of atoms in space at each chiral center defines the absolute configuration of the molecule, often designated as (R) or (S). The enantiomers of cis-6-isopropyl-2-decalone will have opposite configurations at all chiral centers. libretexts.org These distinct enantiomers can exhibit different biological activities and interactions, a critical consideration in fields like pharmacology and natural product chemistry. researchgate.net

Relative Stereochemistry of the Isopropyl Group

Impact of Axial versus Equatorial Orientation on Stability and Reactivity

In a cyclohexane ring system, substituents prefer to occupy the equatorial position to minimize steric strain. fiveable.me An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. ucla.edulibretexts.org

The isopropyl group is considered a bulky substituent. fiveable.me When forced into an axial position, it creates significant 1,3-diaxial strain, destabilizing the conformation. fiveable.mereddit.com Therefore, the chair conformation where the isopropyl group at C6 is in the equatorial position is strongly favored and more stable. fiveable.meresearchgate.net This preference dictates the dominant conformation of the molecule in equilibrium.

The axial or equatorial orientation of a group also affects reactivity. Leaving groups in an axial position are generally more reactive in reactions like SN2 and E2 eliminations because the required orbital alignments for backside attack or anti-periplanar elimination are readily achieved. organicchemistrytutor.com Conversely, an equatorial leaving group is less reactive as its anti-bonding orbital is sterically hindered. organicchemistrytutor.com While the ketone at C2 in 6-isopropyl-2-decalone is not a leaving group, the principle applies to reactions at adjacent carbons. The accessibility of the ketone's carbonyl group to nucleophiles can also be influenced by the conformation of the ring and the orientation of the bulky isopropyl group, with the equatorial position offering less steric hindrance to attack. nih.gov

Diastereoselection and Stereochemical Control in Synthetic Pathways

The synthesis of complex molecules like cis-6-isopropyl-2-decalone requires precise control over the formation of multiple stereocenters. Chemists employ various strategies to achieve diastereoselection, the preferential formation of one diastereomer over others. The Robinson annulation is a classic and powerful method for constructing fused six-membered rings and is frequently used in the synthesis of decalones. wikipedia.orgmasterorganicchemistry.com

The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of this sequence can be influenced by reaction conditions, the nature of the starting materials, and the catalysts used. wikipedia.orgacs.org For instance, the choice of base and solvent can affect the stereoselectivity of the initial Michael addition, which in turn dictates the stereochemistry of the subsequent ring closure.

Other synthetic strategies for constructing decalin systems with stereochemical control include:

Diels-Alder Reactions: This cycloaddition reaction is a powerful tool for forming six-membered rings with predictable stereochemistry, often leading to cis-fused products. rsc.org Both intermolecular and intramolecular versions are widely used. rsc.org

Nucleophilic and Anionic Cyclizations: These methods can be designed to control the formation of specific stereoisomers. rsc.org

Radical-Induced Polyene Cyclizations: These reactions can also lead to decalin systems, with the stereochemistry sometimes being intrinsically controlled by the presence of other functional groups. rsc.org

In the synthesis of substituted decalones, controlling the relative stereochemistry of substituents is crucial. For example, in a Robinson annulation, the stereoelectronics of the enolate alkylation step often favor an axial attack, which can be used to set a specific stereocenter. nih.gov By carefully choosing the synthetic route and reaction conditions, chemists can selectively synthesize the desired cis-6-isopropyl-2-decalone diastereomer. researchgate.netresearchgate.net

Mechanisms Governing Stereoselectivity in Carbon-Carbon Bond Formation

The stereochemical outcome of a synthetic reaction is determined by the transition state energies of the competing pathways. In the context of forming cis-6-isopropyl-2-decalone, the key carbon-carbon bond-forming steps are the Michael addition and the intramolecular aldol condensation, often as part of a Robinson annulation sequence.

Michael Addition: The Michael reaction involves the 1,4-conjugate addition of a nucleophile (typically an enolate) to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of this step is critical as it often sets one or more new stereocenters. The facial selectivity of the attack—the enolate attacking from one face of the unsaturated system versus the other—is governed by steric and electronic factors. nih.gov The geometry of the enolate (E or Z) and the presence of chiral auxiliaries or catalysts can be used to direct the approach of the nucleophile, leading to a high degree of diastereoselectivity. nih.govresearchgate.net

Intramolecular Aldol Condensation: Following the Michael addition, the resulting dicarbonyl compound undergoes an intramolecular aldol reaction to form the second ring. chemistrysteps.comwikipedia.org This cyclization involves the formation of an enolate which then attacks the other carbonyl group within the same molecule. libretexts.org The reaction strongly favors the formation of thermodynamically stable five- or six-membered rings over strained three- or four-membered rings. libretexts.orgpressbooks.pub The stereochemistry of the newly formed hydroxyl group in the aldol adduct is determined by the transition state of the cyclization. Chair-like transition states are generally preferred. The relative orientation of the substituents on the existing ring guides the cyclization to favor the formation of the cis-fused decalone system, as this often represents the less strained pathway. researchgate.net Subsequent dehydration leads to the final α,β-unsaturated ketone product, if applicable, or the saturated ketone can be obtained through other workup procedures.

Conformational Studies of 6 Isopropyl 2 Decalone, Cis

Conformational Isomers of cis-Decalones: Chair-Chair Interconversions

The fundamental framework of 6-Isopropyl-2-decalone, cis- is the cis-decalin system, which consists of two fused cyclohexane (B81311) rings. yale.edumasterorganicchemistry.comlibretexts.org Like cyclohexane itself, the six-membered rings in cis-decalin preferentially adopt a chair conformation to minimize angle and torsional strain. libretexts.orgyoutube.com However, the fusion of the two rings in a cis-manner introduces a unique dynamic behavior.

Unlike the rigid trans-decalin, which is conformationally "locked", cis-decalin is flexible and can undergo a chair-chair interconversion, often referred to as a ring flip. yale.edumasterorganicchemistry.comchemistrysteps.com This process involves the simultaneous inversion of both chair conformations, resulting in a new conformer. libretexts.org In the parent cis-decalin, these two interconverting chair-chair conformations are non-identical mirror images of each other and are equally populated in terms of energy. drugdesign.org It is important to note that while chair-boat and boat-boat conformations are theoretically possible, they are of significantly higher energy and thus less stable. drugdesign.org

The fusion of the two rings in cis-decalin occurs through one axial and one equatorial bond. libretexts.org During the chair-chair interconversion, a substituent that was in an equatorial position on one ring will become axial, and vice versa. libretexts.orgdrugdesign.org This dynamic equilibrium is a key feature of the cis-decalone framework and is fundamental to understanding the conformational preferences of its substituted derivatives.

Ring Inversion Dynamics and Associated Energy Barriers in Fused Systems

The chair-chair interconversion in cis-decalin is not a frictionless process; it must overcome a specific energy barrier. For the parent cis-decalin, the barrier to this ring inversion is approximately 14 kcal/mol. libretexts.org This energy barrier is a measure of the energy required to move from one chair conformation, through higher-energy transition states (like twist-boat and boat forms), to the other chair conformation.

Studies on substituted cis-decalins have utilized techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy at varying temperatures to determine these inversion barriers. cdnsciencepub.comcdnsciencepub.com By analyzing the changes in the NMR spectra as the temperature is lowered, researchers can extract the rate data for the inversion process and subsequently calculate the thermodynamic parameters, including the activation energy (the energy barrier). cdnsciencepub.com

Influence of the Isopropyl Substituent on Decalin Ring Conformation and Stability

The presence of a substituent on the cis-decalin ring system significantly influences the equilibrium between the two chair-chair conformers. Generally, substituted cis-decalins will preferentially adopt the conformation where the substituent occupies an equatorial position to minimize steric strain. drugdesign.org This is analogous to the behavior of monosubstituted cyclohexanes.

For 6-Isopropyl-2-decalone, cis-, the isopropyl group at the C-6 position is the key substituent dictating conformational preference. Isopropyl groups are considered bulky, and their A-value, a measure of the energy difference between an axial and equatorial conformation in cyclohexane, is approximately 2.15 kcal/mol. masterorganicchemistry.com This value indicates a strong preference for the equatorial position.

In one of the chair-chair conformers of 6-Isopropyl-2-decalone, cis-, the isopropyl group will be in an equatorial orientation, while in the other, it will be forced into a more sterically hindered axial position. The conformer with the equatorial isopropyl group will, therefore, be significantly more stable and will predominate at equilibrium. The steric interactions of an axial isopropyl group with the axial hydrogens on the same side of the ring (1,3-diaxial interactions) would introduce considerable strain, destabilizing that conformer.

Experimental Elucidation of Preferred Conformations

The preferred conformations of substituted decalones like 6-Isopropyl-2-decalone, cis- are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful tools for this purpose. deepdyve.comcolab.wscdnsciencepub.com

In ¹H NMR, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. By analyzing these coupling constants, particularly in the region of the isopropyl group and the protons on the decalin ring, the axial or equatorial orientation of these groups can be deduced. acs.org For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, which is characteristic of an axial-axial relationship in a chair conformation.

Low-temperature NMR studies are particularly insightful. cdnsciencepub.comcdnsciencepub.com At room temperature, the chair-chair interconversion is often too rapid on the NMR timescale to observe the individual conformers. By cooling the sample, this inversion can be slowed down or even "frozen out," allowing for the direct observation and characterization of the individual, and often unequal, populations of the conformational isomers. tsukuba.ac.jp This technique has been successfully used to measure the conformational inversion barriers in various cis-decalin systems. cdnsciencepub.com

Computational Conformational Analysis

Alongside experimental methods, computational chemistry provides a powerful avenue for investigating the conformational landscape of molecules like 6-Isopropyl-2-decalone, cis-. semanticscholar.org Molecular mechanics and quantum mechanics calculations can be used to model the different possible conformations and to estimate their relative energies. cdnsciencepub.comresearchgate.netscispace.com

These computational studies can calculate the strain energies of various conformers, such as the two chair-chair forms, as well as higher-energy boat and twist conformations. cdnsciencepub.com By comparing the calculated energies, the most stable conformer can be predicted. For 6-Isopropyl-2-decalone, cis-, these calculations would be expected to show a significant energy preference for the conformer with the equatorial isopropyl group.

Furthermore, computational methods can map the entire energy profile of the ring inversion process, identifying the transition states and calculating the energy barriers between conformers. cdnsciencepub.com The results from these computational analyses can then be compared with experimental data, such as the inversion barriers determined by NMR, to provide a comprehensive and validated understanding of the molecule's conformational dynamics. cdnsciencepub.comcdnsciencepub.com

Reaction Mechanisms and Reactivity Profile of 6 Isopropyl 2 Decalone, Cis

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of 6-isopropyl-2-decalone, cis-, the stereochemical course and regioselectivity of these additions are of significant interest.

The approach of a nucleophile to the carbonyl carbon in a cyclohexanone (B45756) ring, such as the one present in the decalin system, can occur from two distinct faces: the axial and the equatorial face. The stereochemical outcome of the reaction is determined by the relative activation energies of the two transition states leading to the corresponding axial and equatorial alcohols.

Several factors influence the stereoselectivity of nucleophilic additions to cyclohexanones. These include steric hindrance, which generally favors equatorial attack, and stereoelectronic effects, which can favor axial attack. researchgate.net The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic attack on carbonyls adjacent to a stereocenter.

In the context of 6-isopropyl-2-decalone, cis-, the bulky isopropyl group at the 6-position will exert a significant steric influence, potentially directing nucleophilic attack to the less hindered face of the carbonyl group.

The cis-fusion of the two cyclohexane (B81311) rings in the decalin system results in a conformationally mobile structure that can undergo ring flipping. masterorganicchemistry.comchemistrysteps.com This conformational flexibility distinguishes it from the rigid trans-decalin system. masterorganicchemistry.comchemistrysteps.com The cis-decalin framework can exist in two principal chair-chair conformations of equal energy. youtube.com

The reactivity of the carbonyl group in 6-isopropyl-2-decalone, cis- is influenced by this conformational mobility. The accessibility of the carbonyl group to incoming nucleophiles can be affected by the specific conformation adopted by the molecule. The presence of the cis-fused ring can also lead to a more sterically crowded environment around the carbonyl group compared to a simple cyclohexanone, potentially influencing the rate and stereoselectivity of nucleophilic addition reactions.

Reduction Reactions and Associated Stereoselectivity

The reduction of the carbonyl group in 6-isopropyl-2-decalone, cis- to a hydroxyl group is a common transformation that leads to the formation of the corresponding decalols. The stereoselectivity of these reductions is a key aspect of their utility in organic synthesis.

The reduction of 2-decalones can yield a mixture of cis- and trans-decalols, depending on the reducing agent and the reaction conditions. The stereochemical outcome is determined by the direction of hydride attack on the carbonyl carbon. Axial attack leads to the formation of an equatorial alcohol, while equatorial attack results in an axial alcohol.

Table 1: Stereochemical Outcome of Ketone Reductions

| Reagent | Major Product Stereochemistry | Minor Product Stereochemistry |

| Sodium borohydride (B1222165) (NaBH₄) | Equatorial alcohol | Axial alcohol |

| Lithium aluminum hydride (LiAlH₄) | Axial alcohol | Equatorial alcohol |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Axial alcohol (high selectivity) | Equatorial alcohol |

This table provides a general overview of the stereoselectivity of common reducing agents with cyclohexanones and may not be specific to 6-isopropyl-2-decalone, cis-. The actual stereoselectivity can be influenced by the specific substrate and reaction conditions.

Epimerization Processes in Decalones

Epimerization is a process where the configuration of one chiral center in a molecule with multiple chiral centers is inverted. In decalones, epimerization can occur at the alpha-carbon to the carbonyl group under basic or acidic conditions.

This process typically proceeds through the formation of an enol or enolate intermediate. youtube.com In this intermediate, the alpha-carbon is planar, and subsequent protonation can occur from either face, leading to either the original stereoisomer or its epimer. The position of the equilibrium is determined by the relative thermodynamic stabilities of the two epimers.

For 6-isopropyl-2-decalone, cis-, epimerization at the C-1 position would lead to a change in the stereochemistry at that center. The bulky isopropyl group at the 6-position could influence the thermodynamic stability of the epimers and thus the position of the equilibrium.

Reactions Involving Enolate Intermediates

The enolate of 6-isopropyl-2-decalone, cis- is a potent nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is highly dependent on the conformation of the enolate and the steric hindrance presented by the decalin ring system.

Alkylation and Acylation Stereochemistry

The alkylation and acylation of the enolate of 6-isopropyl-2-decalone, cis- are subject to significant stereoelectronic and steric control. The approach of the electrophile to the enolate is influenced by the bulky isopropyl group and the fused ring system.

In general, the alkylation of decalone enolates tends to proceed via axial attack on a chair-like transition state. This preference is attributed to better orbital overlap between the incoming electrophile and the enolate π-system. However, the presence of substituents on the decalin ring can significantly alter this preference.

For cis-6-isopropyl-2-decalone, the formation of two possible enolates (by deprotonation at C1 or C3) must be considered. The regioselectivity of enolate formation is governed by kinetic versus thermodynamic control. A bulky, non-nucleophilic base at low temperature (kinetic control) will preferentially deprotonate the less sterically hindered proton, while a smaller base at higher temperatures (thermodynamic control) will favor the formation of the more substituted, thermodynamically more stable enolate.

The stereochemistry of the subsequent alkylation or acylation is then determined by the facial selectivity of the enolate. The incoming electrophile will preferentially attack from the less hindered face of the enolate. In the case of the cis-decalin system, the concave face often presents more steric hindrance. Therefore, attack from the convex face is generally favored, leading to the formation of a specific diastereomer.

Table of Expected Stereochemical Outcomes for Alkylation/Acylation:

| Enolate Formation | Electrophile Approach | Predominant Product Stereochemistry |

| Kinetic (less substituted) | From the less hindered (convex) face | Specific diastereomer resulting from attack opposite to the isopropyl group's influence. |

| Thermodynamic (more substituted) | From the less hindered (convex) face | Specific diastereomer influenced by the overall conformation of the fused ring system. |

It is important to note that the actual stereochemical outcome can be a complex interplay of steric and electronic factors, and detailed experimental studies are often required to definitively determine the major product.

Condensation Reactions

The enolate of 6-isopropyl-2-decalone, cis- can participate in various condensation reactions, such as the aldol (B89426) and Claisen-type condensations. These reactions are powerful tools for the construction of more complex molecular architectures.

In an aldol condensation , the enolate acts as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone. The stereochemical outcome of the aldol reaction is determined by the geometry of the enolate (E or Z) and the facial selectivity of the attack on the electrophilic carbonyl component. The Zimmerman-Traxler model is often used to predict the stereochemistry of the resulting β-hydroxy carbonyl compound. The bulky nature of the decalin framework in 6-isopropyl-2-decalone, cis- is expected to exert a strong influence on the facial selectivity of the reaction.

A Claisen condensation involves the reaction of the enolate with an ester, leading to the formation of a β-keto ester. Similar to the aldol reaction, the stereoselectivity is governed by the enolate geometry and the steric environment around the reacting centers.

In the context of 6-isopropyl-2-decalone, cis-, intramolecular condensation reactions are also a possibility if a suitable second carbonyl group is present within the molecule. Such reactions can lead to the formation of new ring systems, with the regioselectivity and stereoselectivity being dictated by the principles of ring strain and the conformational preferences of the transition states. The formation of five- and six-membered rings is generally favored in these intramolecular condensations.

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For cis-6-Isopropyl-2-decalone, various NMR experiments are used to establish its relative stereochemistry and preferred conformations.

The cis-fusion of the two rings in the decalone system imposes specific spatial relationships between the protons and carbons, which are observable in NMR spectra.

¹H NMR and ¹³C NMR: The chemical shifts in the proton and carbon spectra provide initial clues about the electronic environment of each nucleus. In cis-decalin systems, the fused ring structure is flexible, undergoing rapid chair-chair interconversion at room temperature. osti.gov This leads to averaged signals, often resulting in sharp, single resonances for conformationally mobile protons. osti.gov The carbon atom of the carbonyl group (C=O) is typically observed at a characteristic downfield chemical shift (around 200-210 ppm) in the ¹³C NMR spectrum. amazonaws.comlibretexts.org The isopropyl group will show a characteristic methine proton signal and two methyl proton signals in the ¹H NMR spectrum, which may be diastereotopic depending on the molecular chirality.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra and confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems throughout the decalone framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netiranchembook.ir It is instrumental in connecting different spin systems, for instance, linking the isopropyl group to the decalone ring and confirming the placement of the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical elucidation as it identifies protons that are close in space, regardless of their bonding. For cis-6-Isopropyl-2-decalone, NOESY can reveal through-space interactions between the angular protons at the ring junction and other protons on both rings, confirming the cis-fusion.

Below are tables of expected chemical shifts for the core structures, based on general values for decalones and related ketones.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH (isopropyl) | 1.5 - 2.0 | Multiplet |

| CH₃ (isopropyl) | 0.8 - 1.0 | Doublet |

| CH₂ (alpha to C=O) | 2.2 - 2.6 | Multiplet |

| CH (ring junction) | 1.8 - 2.2 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 208 - 215 |

| CH (isopropyl) | 30 - 35 |

| CH₃ (isopropyl) | 18 - 22 |

| C (alpha to C=O) | 40 - 50 |

| C (ring junction) | 35 - 45 |

The cis-decalin framework is known for its conformational flexibility, primarily existing as an equilibrium of two chair-chair conformers that interconvert rapidly. osti.govyoutube.com NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a key tool for studying this dynamic behavior. nih.govauremn.org.br

The magnitude of the vicinal coupling constant between two protons depends on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to deduce the time-averaged dihedral angles and thus infer the populations of the dominant conformers in solution. nih.gov For instance, a large coupling constant (8-12 Hz) typically indicates an axial-axial relationship between protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. In a rapidly flipping system like cis-decalone, the observed coupling constants are a weighted average of the values for each individual conformer. These experimental values can be compared with theoretical values for idealized chair conformations to understand the conformational equilibrium.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. taylorfrancis.com It is a powerful technique for studying the stereochemical features of chiral ketones like 6-Isopropyl-2-decalone. The n→π* electronic transition of the carbonyl chromophore is particularly sensitive to the surrounding stereochemical environment.

An empirical analysis of the CD spectra of numerous decalone compounds has shown that the sign and magnitude of the Cotton effect (the characteristic signal in a CD spectrum) can be correlated with the molecule's absolute configuration and conformation. rsc.org The Octant Rule is often applied to predict the sign of the Cotton effect. This rule divides the space around the carbonyl group into eight octants, and substituents are assigned positive or negative contributions based on which octant they occupy.

X-ray Crystallography for Absolute and Relative Stereochemistry (on related decalone derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry. nih.govsemanticscholar.org The primary challenge for a compound like 6-Isopropyl-2-decalone, cis-, is obtaining a single crystal of sufficient quality for diffraction analysis, a process that can be difficult for small, conformationally flexible molecules. nih.govsoton.ac.uk

When direct crystallization of the target molecule is unsuccessful, a common strategy is to prepare a crystalline derivative. For ketones, this can involve forming derivatives such as oximes, hydrazones, or semicarbazones. These derivatives often have different packing properties and may crystallize more readily.

Once a suitable crystal is obtained, X-ray diffraction analysis provides an unambiguous map of electron density, revealing the precise location of each atom in the crystal lattice. caltech.edu This confirms the cis-fusion of the rings and establishes the relative stereochemistry of all chiral centers, including the orientation of the isopropyl group. For chiral compounds crystallizing in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration with high confidence. nih.gov

Theoretical and Computational Chemistry on 6 Isopropyl 2 Decalone, Cis

Quantum Chemical Calculations of Electronic Structure and Energy Landscapes

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energy landscapes of molecules like cis-6-isopropyl-2-decalone. While specific studies on this compound are not prevalent, the principles of Density Functional Theory (DFT) and other ab initio methods can be applied to predict its properties.

The energy landscape, representing the potential energy of the molecule as a function of its geometry, would be characterized by multiple minima corresponding to different stable conformations. High-level calculations could map out the potential energy surface, identifying the lowest energy conformers and the energy barriers between them.

Table 1: Computed Properties of 6-Isopropyl-2-decalone, cis-

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| Exact Mass | 194.167065321 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Complexity | 219 |

| XLogP3 | 3.5 |

This data represents general computed properties and does not replace specific quantum chemical calculations of the electronic structure.

Molecular Modeling of Reaction Transition States and Pathways

Molecular modeling is a critical tool for elucidating the mechanisms of chemical reactions by mapping out the transition states and pathways. For cis-6-isopropyl-2-decalone, this could involve modeling reactions such as enolate formation, aldol (B89426) condensations, or reductions of the ketone.

For instance, in a base-catalyzed enolate formation, computational methods could model the approach of the base, the abstraction of an alpha-proton, and the formation of the planar enolate intermediate. The transition state for this process would be a high-energy structure where the proton is partially transferred to the base. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. The lifetime of such transition states is extremely short, on the order of 10⁻¹³ seconds, making their direct experimental observation impossible.

These models would also be invaluable in understanding how the stereochemistry of the cis-fused decalin ring and the presence of the bulky isopropyl group influence the trajectory of approaching reagents and the stability of the transition states for various reactions.

Prediction and Rationalization of Stereoselectivity and Diastereoselectivity

Computational chemistry plays a pivotal role in predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules like cis-6-isopropyl-2-decalone. The rigid, fused-ring structure of the decalin system, combined with the stereocenters at the ring junction and the isopropyl-substituted carbon, creates a complex steric environment that directs the approach of incoming reagents.

For example, in the reduction of the carbonyl group, computational models can predict whether a hydride reagent will attack from the axial or equatorial face of the molecule. By calculating the energies of the two corresponding transition states, the preferred pathway and the resulting diastereomeric alcohol product can be predicted. These models would take into account the steric hindrance posed by the decalin ring and the isopropyl group, which would likely favor attack from the less hindered face. The diastereomeric ratio of the products could be estimated from the calculated energy difference between the transition states.

Similarly, for reactions involving the formation of a new stereocenter at the alpha-carbon, molecular modeling can help predict which diastereomer will be formed preferentially. The existing stereochemistry of the molecule provides a template that can direct the stereochemical course of the reaction.

Conformational Energy Calculations and Dynamic Behavior Simulations

The cis-decalin ring system is known to be conformationally mobile, capable of undergoing a "ring-flip" between two chair-chair conformations. The presence of the isopropyl group on one of the rings will influence the relative energies of these conformers.

Conformational energy calculations, often performed using molecular mechanics force fields (like MMFF94) or higher-level quantum mechanical methods, can be used to determine the relative stabilities of the different possible conformations of cis-6-isopropyl-2-decalone. These calculations would likely show that the conformer in which the bulky isopropyl group occupies an equatorial position is significantly more stable than the conformer where it is in an axial position, due to the avoidance of unfavorable 1,3-diaxial interactions.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the frequencies and pathways of conformational changes. These simulations could illustrate the ring-flipping process and the rotational freedom of the isopropyl group, providing a more complete picture of the molecule's flexibility and behavior in a solution.

Table 2: Theoretical Conformational Analysis Methods

| Method | Application to cis-6-Isopropyl-2-decalone |

|---|---|

| Molecular Mechanics (e.g., MMFF94) | Rapid calculation of the energies of different conformers to identify the most stable geometries. |

| Quantum Mechanics (e.g., DFT) | More accurate calculation of conformational energies and the energy barriers between them. |

| Molecular Dynamics (MD) Simulations | Simulation of the time-evolution of the molecule's conformation, revealing its dynamic behavior. |

Strategic Applications in Organic Synthesis

Building Block for the Total Synthesis of Complex Natural Products

Cis-6-isopropyl-2-decalone serves as a foundational element for synthesizing a variety of intricate natural products, particularly those containing a decalin framework. Its rigid structure provides a reliable scaffold upon which more complex functionalities and ring systems can be constructed.

The carbon skeleton of cis-6-isopropyl-2-decalone is closely related to the core structures of numerous sesquiterpenoids, a large class of natural products. nih.govmdpi.com This structural similarity makes it a strategic starting material for their synthesis.

Valeranone (B159243) : This sesquiterpenoid possesses a rearranged eudesmane (B1671778) carbon framework with methyl groups at the ring junctions of a cis-decalin system. niscpr.res.in While various synthetic routes to valeranone exist, the fundamental cis-decalin core highlights the utility of decalone derivatives in its synthesis. niscpr.res.innih.gov Synthetic strategies often involve the construction of a decalone system as a key intermediate. niscpr.res.in

Cadinane (B1243036) and Amorphane-type : The cadinane and amorphane families of sesquiterpenoids are characterized by a cis-fused decalin system. cdnsciencepub.com This makes cis-6-isopropyl-2-decalone an ideal precursor. For instance, the synthesis of cadinane-type sesquiterpenoids can be achieved through the annelation of cyclohexanone (B45756) derivatives to form the characteristic octalone and subsequently the decalone core. cdnsciencepub.comresearchgate.net The stereochemistry of the starting materials and the reaction conditions dictate the final stereochemical outcome, allowing for the targeted synthesis of either cadinane or amorphane skeletons. cdnsciencepub.com

| Sesquiterpenoid Class | Core Structure | Relevance of cis-6-Isopropyl-2-decalone |

| Valerane | Rearranged cis-decalin | Serves as a key structural motif and synthetic target. niscpr.res.in |

| Cadinane | cis-Decalin | Direct precursor due to shared core structure. cdnsciencepub.comrsc.orgnih.gov |

| Amorphane | cis-Decalin | Direct precursor due to shared core structure. cdnsciencepub.com |

The utility of cis-6-isopropyl-2-decalone extends beyond sesquiterpenoids to the synthesis of other complex polycyclic molecules. The decalin framework can be elaborated through various chemical transformations to build additional rings, leading to intricate caged structures or other complex topologies found in some natural products. nih.gov The ketone functionality offers a reactive site for annulation reactions, which are pivotal in the construction of new ring systems.

Precursor for Novel Advanced Organic Molecules with Defined Stereochemistry

The inherent chirality of cis-6-isopropyl-2-decalone makes it a valuable starting point for the synthesis of novel organic molecules where stereochemistry is crucial for function. nih.gov In areas like medicinal chemistry and materials science, the precise arrangement of atoms in a molecule can determine its biological activity or physical properties.

By using cis-6-isopropyl-2-decalone as a chiral scaffold, chemists can introduce new functional groups and build up molecular complexity while maintaining stereochemical integrity. researchgate.netnih.gov This approach is instrumental in creating:

Chiral ligands for asymmetric catalysis.

Enantiomerically pure pharmaceutical intermediates.

Molecular probes with specific three-dimensional shapes for biological studies.

This strategy leverages the readily available chirality of the starting material to access complex, stereochemically defined targets, often simplifying the synthetic process and avoiding challenging resolution steps. nih.govsigmaaldrich.com

Q & A

Q. What statistical approaches validate reproducibility in cis-6-isopropyl-2-decalone synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.